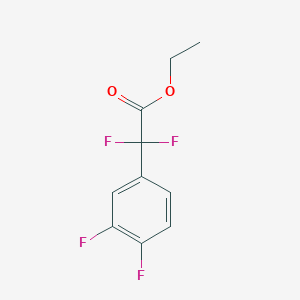

Ethyl 2-(3,4-difluorophenyl)-2,2-difluoroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of a compound provides information about the arrangement of atoms and the chemical bonds that hold the atoms together. While the exact molecular structure of Ethyl 2-(3,4-difluorophenyl)-2,2-difluoroacetate is not available, similar compounds such as Ethyl 2-{[(3,4-difluorophenyl) sulfanyl]methyl}acrylate have a molecular formula of C12H12F2O2S and a mono-isotopic mass of 258.052612 Da .Scientific Research Applications

Electrosynthesis and Building Block Precursor

Ethyl-2,2-difluoro-2-trimethylsilylacetate, a derivative of Ethyl 2-(3,4-difluorophenyl)-2,2-difluoroacetate, has been prepared via electrosynthesis. This compound serves as a difluoromethylene building block precursor, highlighting its utility in organic synthesis (Clavel et al., 2000).

Radical Reactions and Synthesis of Difluoro-GABA

Ethyl/methyl 2-bromo-2,2-difluoroacetate has been utilized in radical reactions with vinyl ethers, leading to the synthesis of 3,3-Difluoro-GABA. This illustrates its role in the synthesis of novel organic compounds, including isomeric difluoro GABAs (Kondratov et al., 2015).

Visible-Light-Driven Acetylation

In a study on sustainable chemistry, Ethyl 2-bromo-2,2-difluoroacetate reacted with alkenes under visible-light conditions, demonstrating its potential in direct 2,2-difluoroacetylation. This process generated various 2,2-difluoroalkanoates, showcasing the compound's application in light-driven chemical reactions (Furukawa et al., 2020).

Enzymatic Synthesis of Chiral Alcohols

In a process development study, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, an intermediate for synthesizing Ticagrelor, was produced enzymatically. This process used a ketoreductase to transform a related compound, demonstrating the compound's significance in chiral alcohol synthesis and pharmaceutical applications (Guo et al., 2017).

Difluoromethylation of Ketones

Research on difluoromethylation of ketones has highlighted the use of ethyl 2-bromo-2,2-difluoroacetate. This compound facilitated the selective introduction of fluorine into drug candidates, underscoring its importance in pharmaceutical synthesis (Yang et al., 2021).

Reduction of Halogen Compounds

A study on the electrochemical reduction of halogen-containing compounds included ethyl esters like difluoroacetic ethyl ester. This research contributes to understanding the electrochemical behaviors of such compounds, relevant in various chemical processes (Inesi & Rampazzo, 1974).

Synthesis of Heterocyclic Compounds

Ethyl 4,4-difluoro-4-phenoxyacetoacetate, related to this compound, was used as a precursor for new heterocyclic compounds. This demonstrates the compound's utility in the synthesis of biologically active heterocycles (Solodukhin et al., 2004).

Mechanism of Action

Mode of Action

It’s worth noting that compounds with similar structures have been shown to exhibit neuroprotective and anti-inflammatory properties .

Biochemical Pathways

Related compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Related compounds have been shown to exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .

properties

IUPAC Name |

ethyl 2-(3,4-difluorophenyl)-2,2-difluoroacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O2/c1-2-16-9(15)10(13,14)6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAAKHWBEHBVKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC(=C(C=C1)F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-cyclopropylacetamide](/img/structure/B2473375.png)

![2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2473377.png)

![3-{[2,4'-Bipyridine]-5-yl}-1-(2-methylphenyl)urea](/img/structure/B2473384.png)

![2-[(2-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2473385.png)

![cyclopropyl(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2473386.png)

![N-(2-benzoyl-4-chlorophenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2473388.png)

![3-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-7-fluoroquinazolin-4(3H)-one](/img/structure/B2473390.png)

![1-[4-(Trifluoromethyl)benzoyl]azepane](/img/structure/B2473396.png)

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-naphthamide](/img/structure/B2473397.png)